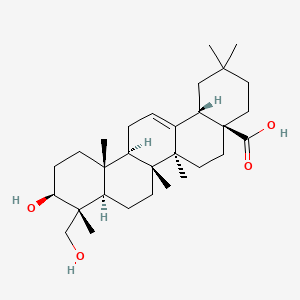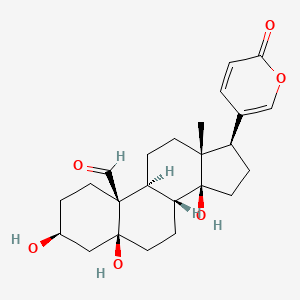
JTS-653
Übersicht
Beschreibung
JTS-653 ist ein selektiver Antagonist des transienten Rezeptorpotenzial-Vanilloid-Typs 1 (TRPV1)-Rezeptors. Diese Verbindung wurde auf ihr Potenzial zur Linderung chronischer Schmerzen untersucht, die gegenüber nicht-steroidalen Antirheumatika (NSAR) refraktär sind. Die chemische Struktur von this compound ist (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluorethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-carboxamid .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Benzo[b][1,4]oxazin-Ringsystems, die Einführung der Pyridinylgruppen und die endgültige Kupplung zur Bildung des Carboxamids. Spezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound würde wahrscheinlich die Skalierung der Labor-Synthesemethoden umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen für großtechnische Reaktionen, die Sicherstellung einer gleichmäßigen Qualität und Reinheit sowie die Implementierung kostengünstiger und umweltfreundlicher Verfahren. Der Einsatz von Durchflussreaktoren und automatisierten Syntheseplattformen könnte die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JTS-653 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[b][1,4]oxazine ring system, introduction of the pyridinyl groups, and the final coupling to form the carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JTS-653 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxymethylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Nitrogruppe in der Pyridinyl-Gruppierung kann zu einem Amin reduziert werden.
Substitution: Die Trifluorethoxygruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Es können Reagenzien wie Kaliumpermanganat oder Chromtrioxid verwendet werden.
Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
This compound wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung chronischer Schmerzen. Es zeigte Wirksamkeit in Tiermodellen von Schmerzen, die gegenüber NSAR refraktär sind, einschließlich schwerer arthritischer und postherpetischer Schmerzen. Die Verbindung wurde auch auf ihre mögliche Verwendung bei anderen Erkrankungen untersucht, die TRPV1 betreffen, wie Entzündungen und neuropathische Schmerzen .
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Antagonisierung des TRPV1-Rezeptors. Dieser Rezeptor ist an der Übertragung und Modulation von Schmerzsignalen beteiligt. Durch die Blockierung von TRPV1 reduziert this compound die Aktivierung von Schmerzbahnen, wodurch Schmerzen gelindert werden. Die Verbindung hemmt die durch Capsaicin, Protonen und Hitze induzierte Aktivierung von TRPV1, was ihre breitbandige antagonistische Aktivität demonstriert .
Wissenschaftliche Forschungsanwendungen
JTS-653 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain. It has shown efficacy in animal models of pain that are refractory to NSAIDs, including severe arthritic and postherpetic pain. The compound has also been investigated for its potential use in other conditions involving TRPV1, such as inflammation and neuropathic pain .
Wirkmechanismus
JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Capsazepin: Ein weiterer TRPV1-Antagonist mit ähnlichen schmerzlindernden Eigenschaften.
SB-705498:
AMG 517: Ein potenter TRPV1-Antagonist, der auf seine analgetischen Wirkungen untersucht wurde.
Einzigartigkeit von JTS-653
This compound zeichnet sich durch seine hohe Potenz und Selektivität für den TRPV1-Rezeptor aus. Es hat in verschiedenen Tiermodellen chronischer Schmerzen eine Wirksamkeit gezeigt, insbesondere in solchen, die gegenüber NSAR refraktär sind. Darüber hinaus hat this compound ein günstiges Sicherheitsprofil gezeigt, mit minimalen Auswirkungen auf die normale Nozizeption und die motorische Koordination .
Eigenschaften
IUPAC Name |
(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUCKCLSVBFSOS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942614-99-5 | |
| Record name | JTS-653 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JTS-653 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















